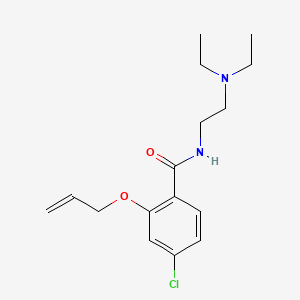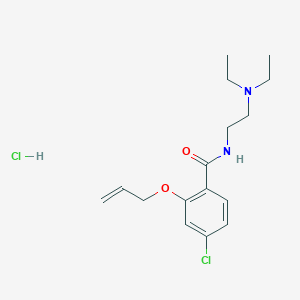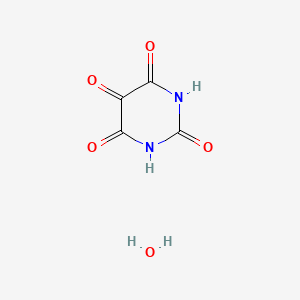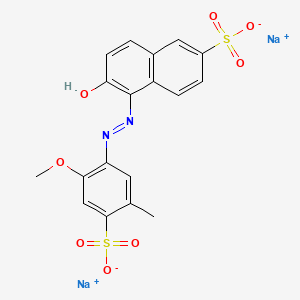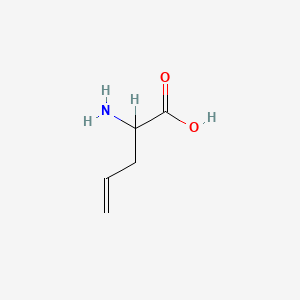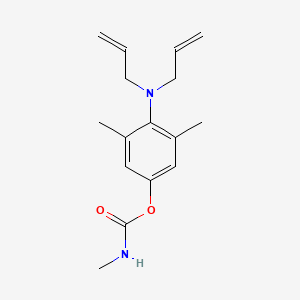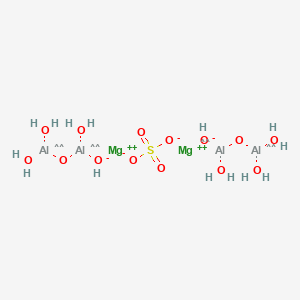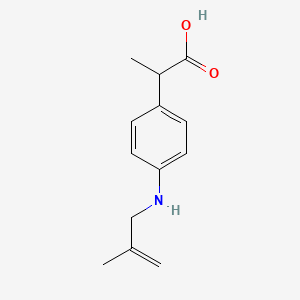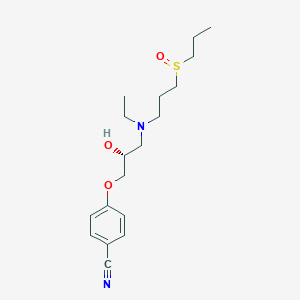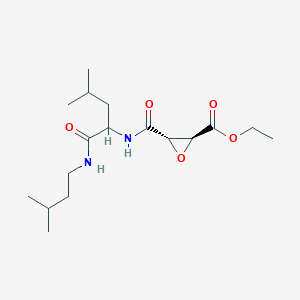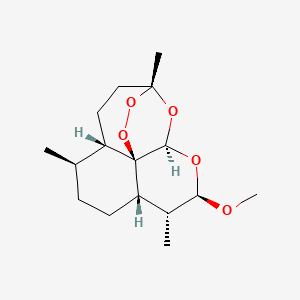![molecular formula C54H58N3O10S- B1665319 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid CAS No. 79568-96-0](/img/structure/B1665319.png)
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is a combination medication primarily used to treat severe diarrhea. Atropine sulfate is an anticholinergic agent, while difenoxin is an antidiarrheal agent. The combination is designed to leverage the antidiarrheal effects of difenoxin while using atropine sulfate to discourage abuse due to its unpleasant side effects at higher doses .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of atropine sulfate involves the extraction of atropine from plants like Atropa belladonna, followed by its conversion to the sulfate salt. Difenoxin is synthesized from diphenoxylate, which is a synthetic opioid derivative. The synthesis of diphenoxylate involves the reaction of pethidine with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production of atropine sulfate and difenoxin involves large-scale chemical synthesis and purification processes. High-performance liquid chromatography (HPLC) is often used to ensure the purity and correct dosage of the final product .
化学反応の分析
Types of Reactions
Atropine sulfate and difenoxin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, although these are not typically used in their synthesis or application.
Reduction: Reduction reactions are less common for these compounds.
Substitution: Substitution reactions are more relevant, particularly in the synthesis of difenoxin from diphenoxylate.
Common Reagents and Conditions
Common reagents used in the synthesis of these compounds include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are atropine sulfate and difenoxin hydrochloride, which are then combined to form the final medication .
科学的研究の応用
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new antidiarrheal agents.
Biology: Studied for its effects on gastrointestinal motility and its potential interactions with other biological systems.
Medicine: Widely used in clinical settings to manage severe diarrhea, particularly in cases where other treatments have failed
Industry: Employed in the pharmaceutical industry for the production of antidiarrheal medications
作用機序
The mechanism of action for atropine sulfate mixture with difenoxin involves multiple pathways:
類似化合物との比較
Similar Compounds
Diphenoxylate: A precursor to difenoxin, also used in combination with atropine for similar therapeutic effects.
Uniqueness
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is unique due to its combination of an anticholinergic agent and an antidiarrheal opioid. This combination not only provides effective relief from severe diarrhea but also minimizes the risk of abuse through the inclusion of atropine .
特性
CAS番号 |
79568-96-0 |
|---|---|
分子式 |
C54H58N3O10S- |
分子量 |
1101.4 g/mol |
IUPAC名 |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
InChIキー |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Atropine sulfate mixture with difenoxin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


